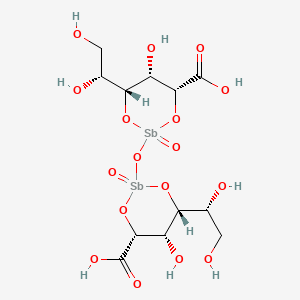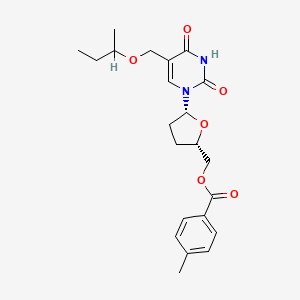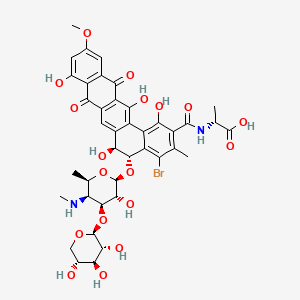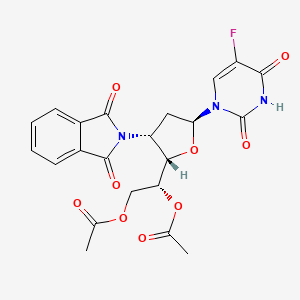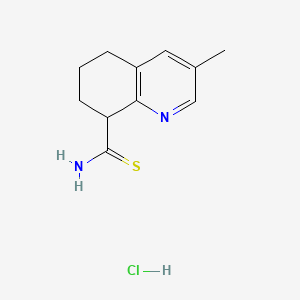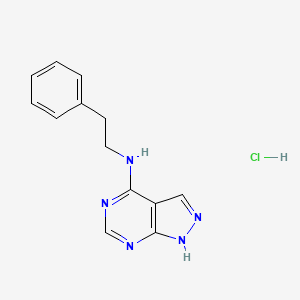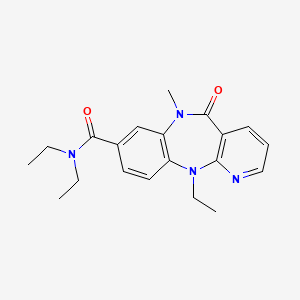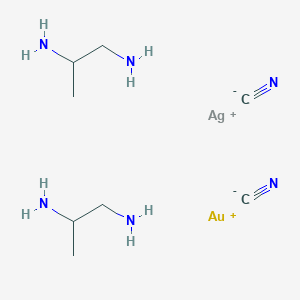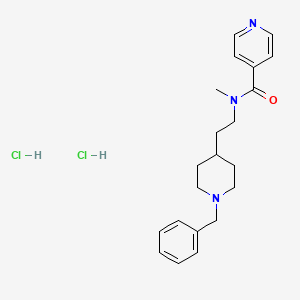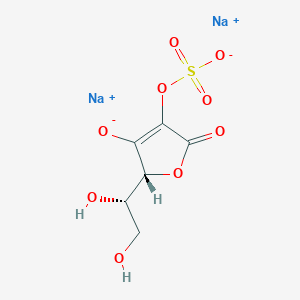
Menthadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Menthadienyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of menthadienol with acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Menthadienyl acetate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield menthadienol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or heptane . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Menthadienyl acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of menthadienyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in various biological processes . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Further research is needed to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Menthadienyl acetate is similar to other menthane monoterpenoids, such as menthol, menthone, and menthyl acetate . it is unique in its specific structure and properties, which contribute to its distinct odor and flavor profile . Compared to menthol, which is widely used for its cooling sensation, this compound is primarily used for its flavoring properties .
Similar compounds include:
- Menthol
- Menthone
- Menthyl acetate
- Perillyl acetate
This compound stands out due to its specific applications in the flavor and fragrance industry and its potential biological activities .
Eigenschaften
CAS-Nummer |
71660-03-2 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |
InChI-Schlüssel |
CCLNPVCMIJDJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Dichte |
0.964-0970 |
Physikalische Beschreibung |
Colourless to pale yellow liquid; spearminty |
Löslichkeit |
insoluble in water; 50% soluble in heptane or triacetin Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
